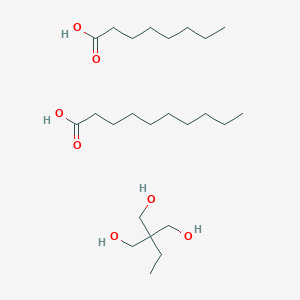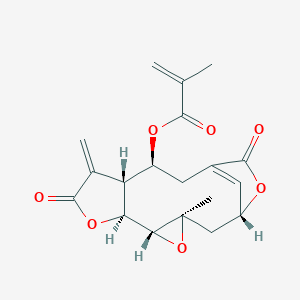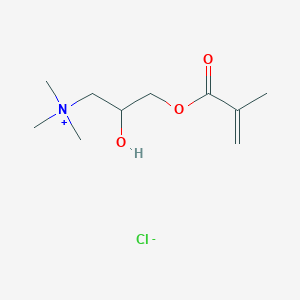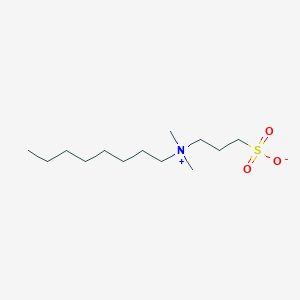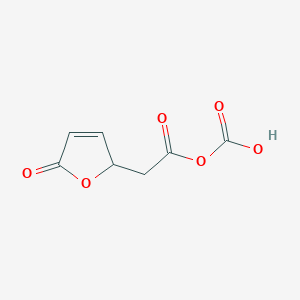
Tributyltin acrylate
Overview
Description
Synthesis Analysis
Tributyltin acrylate is synthesized and utilized in copolymerization reactions with other monomers such as vinyl acetate and N-vinylpyrrolidone. The process involves free radical initiators at controlled temperatures, leading to copolymers with specific compositions determined through tin analysis. This method showcases the versatility and reactivity of tributyltin acrylate in forming diverse polymeric structures (Messiha, 1981).
Molecular Structure Analysis
The molecular structure of tributyltin acrylate copolymers is investigated through infrared spectroscopy, revealing insights into the copolymerization mechanism and the structure of the resulting polymers. Such analyses contribute to understanding the molecular interactions and reactivity ratios of monomers in copolymerization processes, providing a basis for predicting polymer properties and performance (Messiha, 1981).
Chemical Reactions and Properties
Tributyltin acrylate undergoes copolymerization with various monomers, demonstrating its reactivity and potential for creating materials with tailored properties. The copolymerization reactions are characterized by specific reactivity ratios, indicating the efficiency of tributyltin acrylate in forming copolymers with desired compositions and properties. These reactions highlight the compound's versatility in synthesizing materials for specific applications (Messiha, 1981).
Physical Properties Analysis
The physical properties of tributyltin acrylate polymers, such as solubility, viscosity, and thermal stability, are crucial for their application in various fields. Characterization techniques, including thermogravimetry and differential scanning calorimetry, provide insights into the polymers' thermal behavior, contributing to the understanding of their stability and degradation patterns under different conditions. This information is essential for assessing the suitability of tributyltin acrylate polymers for specific applications (Joshi & Gupta, 1990).
Chemical Properties Analysis
The chemical properties of tributyltin acrylate, such as reactivity in copolymerization and interaction with other chemicals, are fundamental to its utility in synthesizing polymers with specific characteristics. Studies on the copolymerization parameters and the structure of the resulting polymers provide valuable information on the chemical behavior of tributyltin acrylate, informing its application in developing new materials (Messiha, 1981).
Scientific Research Applications
1. Antifouling Paints
- Application Summary : Tributyltin acrylate has been used in antifouling paints to prevent biofouling in the marine industry . These paints are applied to solid substrates like ship hulls to prevent the attachment of unwanted organisms .
- Results or Outcomes : The use of tributyltin-based coatings has been effective in combating biofouling, but their application has been critiqued due to the harm they cause to the natural environment . The emphasis is now on the use of nontoxic and/or ecofriendly natural materials .
2. Regulation of Crangon Crangon Population
- Application Summary : Tributyltin has been studied for its impact on the population of Crangon crangon, a species of shrimp . The study focused on the metabolic pathways regulating growth and reproduction in C. crangon .
- Methods of Application : The study involved examining the biogeochemical distribution of tributyltin and its impact on C. crangon .
- Results or Outcomes : The study found that tributyltin could have a long-term pernicious metabolic regulation on the C. crangon population .
Safety And Hazards
TBT is toxic if swallowed and harmful in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may damage fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .
Future Directions
properties
IUPAC Name |
tributylstannyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H4O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUXTNDMKYYZPR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28653-36-3 | |
| Record name | Stannane, tributyl[(1-oxo-2-propenyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28653-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044796 | |
| Record name | (Acryloyloxy)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyltin acrylate | |
CAS RN |
13331-52-7 | |
| Record name | Tributyltin acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyltin acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Acryloyloxy)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (acryloyloxy)tributylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYLTIN ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTF9X8069O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



